molecular formula C16H19NO2S B15281014 N-ethyl-2,5-dimethyl-N-phenylbenzenesulfonamide

N-ethyl-2,5-dimethyl-N-phenylbenzenesulfonamide

Cat. No.: B15281014
M. Wt: 289.4 g/mol
InChI Key: GOPXURQSSAUQLK-UHFFFAOYSA-N
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Description

N-ethyl-2,5-dimethyl-N-phenylbenzenesulfonamide is an organic compound with the molecular formula C16H19NO2S It is a sulfonamide derivative, characterized by the presence of an ethyl group, two methyl groups, and a phenyl group attached to the benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2,5-dimethyl-N-phenylbenzenesulfonamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with N-ethyl-N-phenylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or chloroform

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2,5-dimethyl-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

    Oxidation: Formation of sulfone derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted sulfonamides

Scientific Research Applications

N-ethyl-2,5-dimethyl-N-phenylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-ethyl-2,5-dimethyl-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2,5-dimethyl-N-phenylbenzenesulfonamide
  • N-ethyl-3,4-dimethyl-N-phenylbenzenesulfonamide
  • N-ethyl-2,5-dimethyl-N-tolylbenzenesulfonamide

Uniqueness

N-ethyl-2,5-dimethyl-N-phenylbenzenesulfonamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of both ethyl and methyl groups on the benzenesulfonamide core can affect its solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C16H19NO2S

Molecular Weight

289.4 g/mol

IUPAC Name

N-ethyl-2,5-dimethyl-N-phenylbenzenesulfonamide

InChI

InChI=1S/C16H19NO2S/c1-4-17(15-8-6-5-7-9-15)20(18,19)16-12-13(2)10-11-14(16)3/h5-12H,4H2,1-3H3

InChI Key

GOPXURQSSAUQLK-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)C)C

Origin of Product

United States

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